Phenyl (2,3-dichlorophenoxy)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
103896-50-0 |
|---|---|
Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
phenyl N-(2,3-dichlorophenoxy)carbamate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-7-4-8-11(12(10)15)19-16-13(17)18-9-5-2-1-3-6-9/h1-8H,(H,16,17) |
InChI Key |
QQJPKYRWRPBMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NOC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Molecular Mechanisms of Interaction and Biological Target Identification
Enzyme Inhibition Kinetics and Characterization
Carbamates are well-established inhibitors of serine hydrolases, most notably the cholinesterases. Their inhibitory activity is a result of a specific chemical reaction with a serine residue in the active site of the enzyme.
The primary targets for many biologically active carbamates are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132).
The interaction between a carbamate (B1207046) inhibitor and a cholinesterase enzyme is a multi-step process that begins with the formation of a non-covalent, reversible Michaelis-Menten complex. nih.gov In this initial phase, the inhibitor binds to the active site of the enzyme. This binding is governed by various intermolecular forces, such as hydrophobic interactions and hydrogen bonding. For many carbamates, this reversible binding is a prelude to a more stable, covalent modification of the enzyme. nih.govnih.gov Some carbamates, however, may act as simple reversible inhibitors without proceeding to the subsequent covalent modification, depending on their specific chemical structure. core.ac.uk
Following the initial reversible binding, most carbamate inhibitors undergo a process known as carbamylation. researchgate.net The serine residue in the catalytic triad (B1167595) of the cholinesterase active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme, while the alcohol or phenol (B47542) leaving group is released. researchgate.net
This carbamylated enzyme is catalytically inactive. The enzyme's activity can be restored through a hydrolysis reaction, termed deacylation (or decarbamylation), which is typically a much slower process than the deacetylation that occurs with the natural substrate, acetylcholine. nih.gov The rate of this spontaneous reactivation is dependent on the chemical structure of the carbamate, particularly the substituents on the nitrogen atom. nih.gov The slow rate of decarbamylation is the key to the potent inhibitory effect of these compounds.
The relationship is generally given by: k_i = k_2 / K_D
The stability of the carbamylated enzyme is characterized by the first-order rate constant of decarbamylation (k_3 or k_r), which represents the rate of spontaneous reactivation of the enzyme. nih.gov A lower k_r value indicates a more stable carbamylated enzyme and thus a longer duration of inhibition. These constants are typically determined through detailed kinetic studies that monitor the enzyme activity over time in the presence of the inhibitor. researchgate.netnih.gov
It is important to reiterate that specific values for K_i, k_i, and k_r for Phenyl (2,3-dichlorophenoxy)carbamate are not available in the reviewed literature.
While cholinesterases are the most prominent targets, the carbamate scaffold has been explored for its potential to inhibit other enzymes. One such enzyme is Monoamine Oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
Research has shown that certain compounds incorporating a carbamate moiety can exhibit inhibitory activity against MAO-B. The mechanism of inhibition can vary, with some compounds acting as reversible inhibitors. The development of selective MAO-B inhibitors is an active area of research, and the versatility of the carbamate structure makes it a candidate for the design of such inhibitors. However, specific studies on the interaction of this compound with MAO-B have not been identified.
Interaction with Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)
Molecular Interactions with Non-Enzymatic Biological Systems
Beyond direct enzyme inhibition, the biological effects of a chemical compound can also be mediated by its interactions with non-enzymatic biological systems, such as receptors, ion channels, or cellular membranes. For carbamates, the vast majority of documented biological activity stems from their effects on enzymes. Information regarding the interaction of this compound with non-enzymatic targets is not available in the current body of scientific literature.
Potential Receptor Binding Modulations
While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, the broader class of carbamate compounds is known to interact with several biological receptors. The nature of these interactions often depends on the specific type of carbamate and the target organism.
For instance, carbamate insecticides are well-documented for their ability to inhibit the acetylcholinesterase (AChE) enzyme. wikipedia.orgnih.govnih.gov This inhibition occurs through the carbamylation of the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine and resulting in toxicity to insects and mammals. nih.govnih.gov
More recent research has identified other potential receptor targets for carbamates in mammals. Certain carbamate insecticides, such as carbaryl (B1668338) and carbofuran, have been shown to bind to and modulate human melatonin (B1676174) receptors, specifically MT1 and MT2. doi.orgnih.gov These interactions suggest that carbamates can act as endocrine-disrupting chemicals by interfering with hormonal signaling pathways. nih.gov Studies have demonstrated that these insecticides can compete with the natural ligand, melatonin, for binding to these receptors, exhibiting different effects (antagonist vs. agonist) depending on the receptor subtype. nih.gov The binding affinities for selected carbamates at human melatonin receptors highlight these specific interactions. nih.gov
Binding Affinities (Ki) of Select Carbamate Insecticides at Human Melatonin Receptors
| Compound | hMT1 Receptor Ki (μM) | hMT2 Receptor Ki (μM) |
|---|---|---|
| Carbaryl | 1.57 | 0.045 |
| Carbofuran | 4.86 | 0.146 |
Data sourced from studies on carbamate interactions with melatonin receptors. nih.gov
It is plausible that this compound, as a carbamate derivative, could exhibit affinity for various receptors, though its primary mode of action as a herbicide is directed elsewhere.
Interactions with Photosynthetic Electron Transport Chain Components, as seen in other Carbamate Herbicides
The principal herbicidal mechanism for phenyl carbamates involves the disruption of photosynthesis. umn.educambridge.org These compounds are classified as photosynthesis inhibitors that act on Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. umn.edulsuagcenter.comnih.gov
The mode of action involves the herbicide binding to a specific protein within the PSII complex known as the D1 quinone-binding protein. umn.educambridge.orgresearchgate.net Phenyl carbamates, along with other herbicide families like triazines and ureas, competitively bind to the QB binding niche on the D1 protein. cambridge.orgnih.gov This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. nih.gov
By binding to the QB site with high affinity, the carbamate herbicide physically blocks plastoquinone from docking and accepting electrons from the primary quinone acceptor, QA. lsuagcenter.comnih.gov This action effectively halts the flow of electrons down the transport chain, which in turn stops CO2 fixation and the production of ATP, the energy currency of the cell. nih.gov The blockage of electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and protein degradation, ultimately leading to plant death. researchgate.net This rapid phytotoxicity occurs long before the plant would succumb to starvation from the cessation of photosynthesis. lsuagcenter.com
Inhibition of Photosystem II by Carbamate Herbicides
| Component | Function | Effect of Carbamate Binding |
|---|---|---|
| Photosystem II (PSII) | Uses light energy to oxidize water and reduce plastoquinone. nih.gov | Primary target complex for inhibition. |
| D1 Protein | A core protein of the PSII reaction center that contains the binding site for plastoquinone (QB). cambridge.org | Directly binds the carbamate herbicide. umn.educambridge.org |
| QB Binding Site | Binding niche on the D1 protein where plastoquinone accepts electrons. nih.gov | Binding is competitively inhibited by the herbicide, blocking access for plastoquinone. cambridge.org |
| Plastoquinone (PQ) | Mobile electron carrier that shuttles electrons from PSII to the Cytochrome b6f complex. researchgate.net | Unable to bind to the D1 protein, halting the electron transport chain. lsuagcenter.comnih.gov |
Modulation of Cellular Biochemical Pathways (e.g., Folic Acid Synthesis, DNA/RNA/Protein Synthesis as suggested for related carbamates)
Beyond the primary mechanism of photosynthesis inhibition, related carbamate compounds have been implicated in the modulation of other essential cellular biochemical pathways.
Fatty Acid Synthesis: A notable mechanism for the related thiocarbamate class of herbicides is the inhibition of fatty acid elongation. nih.gov Specifically, they disrupt the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of surface waxes and suberin. nih.gov This inhibition is considered a significant factor in their herbicidal activity. nih.gov
DNA/RNA/Protein Synthesis: While the primary herbicidal action of PSII inhibitors is not the direct inhibition of nucleic acid or protein synthesis, some compounds containing the carbamate functional group are known to have these effects in other contexts. For example, certain carbamate derivatives developed as anti-tumor agents, such as Capecitabine, function by inhibiting DNA and RNA synthesis, leading to the arrest of cell division in cancer cells. nih.gov Mitomycin C, another carbamate-containing drug, selectively inhibits DNA synthesis. nih.gov This demonstrates that the carbamate structure can be incorporated into molecules that disrupt these fundamental processes, although this is not the established primary mechanism for herbicidal phenyl carbamates.
Folic Acid Synthesis: The direct inhibition of folic acid (folate) synthesis is not a widely documented mechanism of action for carbamate herbicides. Folate is produced in plants and microbes via the shikimate pathway. westonaprice.org While some herbicides, notably glyphosate, target this pathway, there is limited evidence in the provided search results to suggest that this compound or other phenyl carbamates share this mode of action. westonaprice.org
Structure Activity Relationship Sar Studies of Phenyl 2,3 Dichlorophenoxy Carbamate and Analogs
Elucidation of Structural Determinants for Biological Activity
The biological activity of phenyl carbamate (B1207046) derivatives is intricately linked to their molecular structure. Modifications to different parts of the molecule, including the central carbamate group, the phenyl ring, and the dichlorophenoxy moiety, can lead to significant changes in efficacy and target specificity.
The phenyl carbamate core is a foundational element for the biological activity of this class of compounds. The carbamate group (-OC(O)N-), an "amide-ester" hybrid, is chemically stable and plays a significant role in molecular interactions. nih.gov Its structure allows for delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group, which imparts a degree of conformational rigidity. nih.gov This core structure is a common feature in many biologically active molecules, including insecticides and pharmaceuticals, where it often interacts with the active site of enzymes like acetylcholinesterase (AChE). researchgate.netwikipedia.org
The carbamate moiety can participate in hydrogen bonding through both its carbonyl group and the backbone NH group. nih.gov Furthermore, the stability and pharmacokinetic properties of the entire molecule can be modulated by altering the substituents on both the oxygen and nitrogen termini of the carbamate. nih.gov Studies have shown that incorporating a carbamate group can enhance the biological activity of various pharmacophores. nih.gov For instance, phenyl carbamates are recognized as effective inhibitors of cholinesterases, a property leveraged in the development of treatments for conditions like Alzheimer's disease. nih.govajphs.com The interaction often involves the carbamylation of a serine residue within the enzyme's active site, leading to temporary inactivation. researchgate.net
The position of the two chlorine atoms on the phenoxy ring is a critical determinant of the molecule's biological activity. The substitution pattern influences several key physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which in turn affect how the molecule interacts with its biological target.
The pesticidal activity of related aryl N-alkylcarbamates is known to be highly dependent on the nature and position of substituents on the benzene (B151609) ring. eprajournals.com Halogenation, in particular, is a common strategy to increase the potency of bioactive compounds. In a study on N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, the substitution pattern was found to be crucial for their herbicidal activity. nih.gov
| Substitution Pattern | Predicted ClogP | Key Steric/Electronic Features | Potential Impact on Biological Activity |
|---|---|---|---|
| 2,3-dichloro- | 4.75 | Adjacent chlorine atoms create a distinct electronic and steric profile on one side of the ring. | The specific arrangement may allow for unique interactions or orientations within a binding site. |
| 2,4-dichloro- | 4.82 | Chlorine atoms are para and ortho to the ether linkage, influencing electronic distribution across the ring. | This common pattern is often associated with potent herbicidal and insecticidal activity. nih.gov |
| 2,5-dichloro- | 4.82 | Meta and ortho substitution provides a different steric bulk distribution compared to other isomers. | May alter binding affinity due to changes in molecular shape. |
| 2,6-dichloro- | 4.61 | Two ortho substituents can sterically hinder the rotation around the ether bond, potentially locking the molecule in a specific conformation. | Conformational restriction can either enhance or decrease binding affinity depending on the target's requirements. |
| 3,4-dichloro- | 4.93 | Adjacent meta and para chlorines create a strong dipole moment. Highest predicted lipophilicity among isomers. | Increased lipophilicity could enhance membrane permeability but may also lead to non-specific binding. |
| 3,5-dichloro- | 4.93 | Symmetrical substitution at the meta positions. | Symmetry may influence binding to specific protein pockets. |
While Phenyl (2,3-dichlorophenoxy)carbamate itself is an achiral molecule, the introduction of chiral centers through substitution would necessitate a consideration of stereochemistry. Living systems are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov
The two enantiomers of a chiral molecule can have different rates of metabolism, distribution, and excretion. nih.gov More importantly, they can display distinct affinities for their biological targets, such as enzymes or receptors. nih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.
For a chiral analog of this compound, the three-dimensional arrangement of atoms would be critical for its interaction with a chiral binding site on a target protein. One enantiomer might fit perfectly, allowing for optimal binding and biological effect, while the other may be unable to align correctly with the corresponding interaction points. Therefore, if future drug design efforts lead to chiral derivatives, the separation and individual testing of enantiomers would be an essential step in the development process.
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.
The development of a robust QSAR model for carbamate derivatives typically involves several key steps. nih.gov First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov The three-dimensional structures of these molecules are generated and optimized to their lowest energy state. nih.gov
Next, a wide range of molecular descriptors, which quantify various physicochemical properties of the molecules, are calculated. A crucial step is the selection of the most relevant descriptors that have a strong correlation with the observed biological activity. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the selected descriptors to the activity. nih.gov For more complex relationships, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govresearchgate.netnih.govnih.gov These methods generate models based on the steric and electrostatic fields surrounding the molecules. nih.gov
The predictive power and statistical significance of the developed QSAR model must be rigorously validated. mdpi.com This is achieved through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation, where the model's ability to predict the activity of a separate test set of molecules is assessed. nih.govmdpi.com A reliable and validated QSAR model can then be used to guide the design of new analogs with potentially enhanced activity.
The selection of appropriate physicochemical descriptors is fundamental to building an accurate QSAR model. These descriptors quantify various aspects of a molecule's structure and properties that can influence its biological activity. For carbamates and related compounds, a combination of electronic, steric, hydrophobic, and topological descriptors is often used.
| Descriptor Type | Specific Descriptor Example | Significance in Biological Activity Modeling |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, which is crucial for forming bonds or interacting with target sites. plos.org |
| Partial Atomic Charges | Describes the distribution of electrons within the molecule, highlighting regions that are likely to engage in electrostatic interactions or hydrogen bonding. mdpi.com | |
| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and ability to interact with polar residues in a binding pocket. | |
| Steric | Molecular Volume/Surface Area | Relates to the overall size and shape of the molecule, which determines its fit within a receptor or enzyme active site. plos.org |
| Connolly Accessible Area | Represents the surface area of the molecule accessible to a solvent, influencing solubility and interactions. plos.org | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Molecular Connectivity Indices | Numerical values that describe the branching and connectivity of atoms within the molecule, providing a simplified representation of its structure. |
| Hydrogen Bonding | Hydrogen Bond Donor/Acceptor Count | Quantifies the potential for forming hydrogen bonds, which are key directional interactions that provide specificity in ligand-target binding. plos.org |
In 3D-QSAR models like CoMFA, the key descriptors are the steric and electrostatic fields around the molecules. nih.gov These fields are calculated at various points on a 3D grid, and their values are correlated with biological activity to create a model that can visually represent regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
The foundational analysis of Phenyl (2,3-dichlorophenoxy)carbamate involves a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity, as well as to detect it at trace levels.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net
For this compound (C₁₃H₉Cl₂NO₃), HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. Furthermore, by analyzing the isotopic pattern, particularly the distinct signature of the two chlorine atoms, the presence and number of chlorine atoms can be unequivocally confirmed. Fragmentation patterns observed in HRMS/MS experiments provide further structural information, helping to piece together the connectivity of the phenyl, dichlorophenoxy, and carbamate (B1207046) moieties. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and purity of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. orientjchem.org
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For instance, the aromatic protons on the phenyl and dichlorophenyl rings will appear in distinct regions of the spectrum, and their splitting patterns can reveal their relative positions on the rings. rsc.orgresearchgate.net The proton of the N-H group in the carbamate linkage will also have a characteristic chemical shift. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbonyl carbon in the carbamate group and the carbons bonded to chlorine and oxygen atoms are particularly diagnostic. rsc.org The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. Dynamic NMR studies can also provide insights into the conformational dynamics of the molecule, such as restricted rotation around the C-N bond of the carbamate group. orientjchem.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Ring CH | 7.0 - 7.5 | 118 - 130 |
| Dichlorophenyl Ring CH | 6.9 - 7.3 | 115 - 135 |
| Carbamate NH | 6.5 - 8.5 | N/A |
| Carbamate C=O | N/A | 152 - 155 |
| Phenyl C-O | N/A | 150 - 152 |
| Dichlorophenyl C-O | N/A | 145 - 148 |
| Dichlorophenyl C-Cl | N/A | 125 - 135 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of trace amounts of this compound in complex environmental or biological samples. nih.gov While carbamates can be thermally labile, derivatization techniques can be employed to improve their volatility and stability for GC analysis. scispec.co.th
The methodology involves separating the analyte from other components in the sample using a gas chromatograph. The separated components then enter a tandem mass spectrometer (MS/MS), which provides two stages of mass analysis. This process significantly enhances selectivity and reduces background noise, allowing for very low detection limits. scispec.co.th For trace analysis, methods are often developed using techniques like Multiple Reaction Monitoring (MRM), which is highly specific to the target analyte. nih.gov This makes GC-MS/MS a robust method for monitoring studies in various matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of carbamates, including this compound. researchgate.netdocumentsdelivered.com Due to the thermal instability of many carbamates, HPLC is often the preferred chromatographic method. sepscience.com
The separation is typically achieved on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chrom-china.com Detection can be accomplished using various detectors, including UV-Vis spectroscopy. For higher sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This combination allows for the reliable quantification of the compound at very low concentrations in complex samples such as water, soil, and food products. nih.govchrom-china.com
Table 2: Typical HPLC-MS/MS Parameters for Carbamate Analysis
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Computational Chemistry and Molecular Modeling Approaches
In addition to experimental techniques, computational methods provide valuable insights into the properties and biological activity of this compound at a molecular level.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound, which may act as an inhibitor of certain enzymes, molecular docking can elucidate its binding mode within the active site of a target protein. nih.gov
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues of the protein. mdpi.comresearchgate.net For example, the carbamate moiety might form hydrogen bonds with polar residues, while the aromatic rings could engage in hydrophobic or π-stacking interactions. mdpi.com The results of docking studies, often expressed as a binding energy or score, can help to rationalize the compound's biological activity and guide the design of more potent analogues. d-nb.infojppres.com Such in silico studies are a crucial component of modern drug discovery and development processes. nih.gov
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would allow researchers to predict and visualize how the molecule behaves over time, providing a detailed picture of its conformational landscape.
The process begins with the generation of an initial 3D structure of the molecule. A force field, which is a set of parameters describing the potential energy of the system of particles, is then applied. Force fields like OPLS-2005 are commonly used for organic molecules such as carbamates. nih.gov The simulation then calculates the forces on each atom and integrates Newton's laws of motion to model the dynamic evolution of the system.
A key application of MD is conformational sampling, which involves exploring the various spatial arrangements (conformations) that this compound can adopt. nih.gov Due to the presence of several rotatable bonds—specifically around the carbamate linkage and the ether bond—the molecule is expected to be flexible. MD simulations can map the potential energy surface, identifying low-energy, stable conformations as well as the energy barriers between them. nih.govnih.gov Understanding these conformational preferences is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and interaction with molecular targets. nih.gov For instance, simulations can reveal whether specific conformations are stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between atoms in the molecule. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Simulates the effect of the physiological environment on the molecule's conformation. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times allow for more extensive sampling of the conformational space. |
| Temperature & Pressure | Controlled parameters to mimic experimental or physiological conditions. | Ensures the simulation reflects realistic environmental conditions. |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnih.gov For this compound, DFT calculations provide fundamental insights into properties governed by the distribution of electrons, such as molecular reactivity and spectroscopic characteristics.
DFT calculations solve for the electron density of the molecule, from which various electronic properties can be derived. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311G**) to approximate the solution to the Schrödinger equation. niscpr.res.in
Key outputs from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov Other calculated properties can include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. nih.govmdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and the stability arising from intramolecular interactions. nih.gov
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich and electron-poor regions, predicting sites of interaction. |
In Vitro Experimental Models for Mechanistic Studies
Isolated Enzyme Assays (e.g., Cholinesterase Activity Assays)
Isolated enzyme assays are fundamental in vitro tools for determining the direct interaction between a compound and a specific enzyme. Given that many carbamate compounds are known inhibitors of cholinesterases, a primary mechanistic investigation for this compound would involve assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. nih.govnih.gov
These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A common method is the Ellman's assay, which uses a substrate like acetylthiocholine. researchgate.net When hydrolyzed by AChE, it produces thiocholine, which then reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product that can be quantified spectrophotometrically. nih.gov
By exposing the isolated enzyme to varying concentrations of this compound, a dose-response curve can be generated. From this curve, key inhibitory parameters such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. nih.gov This provides a quantitative measure of the compound's potency as a cholinesterase inhibitor. Such assays can be performed with enzymes from different sources (e.g., electric eel, human recombinant) to assess species selectivity. researchgate.net
Cell-Based Assays for Pathway Modulation (e.g., plant tissue cultures, isolated cellular systems)
Cell-based assays bridge the gap between molecular interactions and cellular responses. These assays are used to assess how a compound affects cell viability, signaling pathways, or other physiological processes within a living cell.
For this compound, a variety of cell-based models could be employed. If the compound is being investigated for herbicidal properties, plant tissue cultures or isolated plant cells would be relevant. researchgate.net For example, assays could measure the inhibition of photosynthesis or interference with plant growth hormone pathways. researchgate.net
If the focus is on potential effects on mammalian systems, cultured cell lines such as Chinese Hamster Ovary (CHO) cells or human-derived cell lines (e.g., neuroblastoma cells for neurotoxicity studies) would be used. nih.gov Cytotoxicity assays, such as the MTT assay (measuring metabolic activity) or neutral red uptake assay (assessing lysosomal integrity), can determine the concentration range over which the compound is toxic to cells. nih.gov More specific assays can be designed to investigate the modulation of particular cellular pathways, for example, by measuring changes in the levels of second messengers or the expression of specific genes.
Receptor Binding Assays with Recombinant Proteins
Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific biological receptor. These assays are crucial for identifying molecular targets and understanding the mechanism of action.
This methodology often involves the use of recombinant proteins, which are receptors produced in a controlled laboratory setting using cell lines (e.g., CHO or HEK293 cells) that have been engineered to express a specific human or animal receptor. mdpi.com A common format is the competitive radioligand binding assay. In this setup, the recombinant receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound, this compound.
The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a high concentration of the test compound will result in lower measured radioactivity. From this data, the binding affinity of the compound, typically expressed as the inhibition constant (Ki), can be calculated. mdpi.com By performing these assays across a panel of different receptor subtypes (e.g., various muscarinic or nicotinic acetylcholine (B1216132) receptor subtypes), the selectivity of this compound can be determined. mdpi.comnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylthiocholine |
Future Research Directions and Emerging Areas
Development of Novel Carbamate (B1207046) Scaffolds with Tuned Biological Activity
The carbamate functional group is a versatile scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets and its relative stability. nih.gov Future research will likely focus on the rational design and synthesis of novel analogs of Phenyl (2,3-dichlorophenoxy)carbamate. The goal is to fine-tune the biological activity by modifying the dichlorophenoxy and phenyl rings. This could involve the introduction of different substituents to alter electronic properties, lipophilicity, and steric bulk, thereby modulating the compound's interaction with target enzymes or receptors. nih.gov
The development of hybrid molecules is another promising avenue. For instance, combining the carbamate core with other pharmacologically active moieties could lead to compounds with dual or enhanced activity. A study on cannabidiol-carbamate hybrids, for example, resulted in a highly selective inhibitor of butyrylcholinesterase, a target in Alzheimer's disease research. nih.gov This approach of fragment reassembly and molecular hybridization could be applied to generate novel scaffolds derived from this compound for various therapeutic areas.
| Research Approach | Objective | Potential Outcome |
| Substituent Modification | To alter physicochemical properties (e.g., electronics, lipophilicity). | Enhanced target affinity and selectivity. |
| Bioisosteric Replacement | To replace parts of the molecule with groups having similar properties. | Improved pharmacokinetic profile and reduced off-target effects. |
| Hybrid Molecule Synthesis | To combine the carbamate scaffold with other active fragments. | Compounds with dual-action mechanisms or novel therapeutic applications. |
Integration of Omics Technologies for Pathway Elucidation
To fully understand the biological impact of this compound, it is crucial to elucidate the metabolic and signaling pathways it perturbs. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to achieve this. nih.gov These technologies can provide a comprehensive snapshot of the molecular changes within an organism, tissue, or cell upon exposure to the compound. nih.gov
For example, metabolomics can identify the breakdown products of this compound, offering insights into its metabolic fate and potential for bioaccumulation. Transcriptomics and proteomics can reveal changes in gene and protein expression, respectively, helping to identify the primary molecular targets and off-target effects. nih.gov This holistic view is essential for a complete understanding of the compound's mechanism of action and for predicting its broader biological consequences.
| Omics Technology | Information Gained | Application to this compound |
| Genomics | Genetic basis of susceptibility or resistance. | Identifying genetic variants that alter sensitivity to the compound. |
| Transcriptomics | Changes in gene expression. | Uncovering cellular pathways affected by the compound. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identifying direct protein targets and downstream signaling effects. |
| Metabolomics | Changes in metabolite profiles. | Elucidating metabolic pathways and identifying biomarkers of exposure. |
Advanced Analytical Techniques for Real-time Monitoring and Characterization
The ability to detect and quantify this compound and its metabolites in various matrices is fundamental for research and potential regulatory monitoring. Future efforts will focus on developing more sensitive, rapid, and field-deployable analytical methods. While traditional techniques like liquid chromatography are effective, they can be time-consuming. sepscience.com
Advanced mass spectrometry techniques, such as quadrupole-linear ion trap mass spectrometry (QTRAP LC-MS/MS), offer enhanced sensitivity and specificity for the analysis of carbamate residues. nih.gov This system allows for both quantification and confirmation in a single run, improving the reliability of results. nih.gov Furthermore, the development of biosensors presents an exciting frontier for real-time monitoring. researchgate.net These devices, which could utilize enzymes like cholinesterase, can provide rapid, on-site detection of carbamates in environmental or biological samples. researchgate.netmdpi.com
| Analytical Technique | Principle | Advantage |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity, specificity, and ability to analyze complex mixtures. nih.gov |
| GC-MS/MS | Separation by gas chromatography with mass spectrometric detection, often after derivatization. | Provides both sensitivity and confirmation in a single injection. scispec.co.th |
| Biosensors | Use of a biological component (e.g., enzyme) linked to a transducer to detect a substance. | Potential for rapid, portable, and real-time analysis. researchgate.net |
Exploration of New Methodologies for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future research on this compound will likely include the exploration of more sustainable and efficient synthetic routes. Traditional methods for carbamate synthesis have often relied on hazardous reagents like phosgene (B1210022). rsc.org
Recent advancements have focused on developing methodologies that avoid toxic reagents and metal catalysts. rsc.orgrsc.org For example, a novel approach utilizes Boc-protected amines and tert-butoxide lithium to produce carbamates, offering a more benign alternative. rsc.orgresearchgate.net Other strategies involve the use of carbon dioxide as a C1 source, which is a safer and more environmentally friendly option. nih.gov The development of continuous flow processes for carbamate synthesis also presents an opportunity for safer and more scalable production. nih.gov These sustainable approaches not only reduce the environmental impact but can also lead to more cost-effective manufacturing processes. bohrium.com
Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery for Carbamates
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical research. researchgate.netmdpi.com For carbamates, including this compound, these computational tools can accelerate the identification of new derivatives with desired properties. AI can be used to analyze vast datasets to build predictive models for structure-activity relationships (SAR). nih.govacs.org
Generative AI models can design novel carbamate scaffolds with predicted high affinity for a specific biological target. nih.govacs.org These in silico methods allow for the rapid exploration of vast chemical spaces, prioritizing the synthesis of compounds with the highest probability of success. acs.org This significantly reduces the time and resources spent on traditional trial-and-error synthesis and testing. nih.gov ML algorithms can also predict pharmacokinetic and toxicological properties, helping to identify promising candidates early in the discovery pipeline. mdpi.comnih.gov The integration of AI and ML into the research workflow for carbamates will undoubtedly be a key driver of future innovation. nih.govspringernature.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Phenyl (2,3-dichlorophenoxy)carbamate to minimize side reactions?
- Methodology : Synthesis typically involves reacting 2,3-dichlorophenol with phenyl isocyanate or chloroformate derivatives under anhydrous conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates .
- Maintaining low temperatures (0–5°C) during initial mixing to control exothermic reactions and reduce unwanted substitutions .
- Employing a base (e.g., triethylamine) to neutralize HCl byproducts, which improves yield and purity .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- NMR Spectroscopy : Identifies functional groups (e.g., carbamate C=O at ~150–155 ppm in NMR) and confirms regiochemistry of dichlorophenoxy substituents .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragments to confirm stability under ionization conditions .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is critical for determining storage conditions (e.g., decomposition onset at ~180°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Case Study : Comparative studies of structurally similar carbamates (e.g., Phenyl N-(2,3-dichlorophenoxy)carbamate vs. tricyclic sPLA2 inhibitors) reveal divergent biological outcomes due to:
- Target Selectivity : Modifications to the carbamate group (e.g., alkyl vs. aryl substituents) alter enzyme inhibition profiles (e.g., GPCR modulation vs. direct enzyme binding) .
- Metabolic Stability : Dichlorophenoxy derivatives may undergo rapid hepatic glucuronidation, reducing in vivo efficacy compared to in vitro assays .
Q. What experimental approaches are recommended to study the hydrolytic stability of this compound under physiological conditions?
- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 1–10) at 37°C and monitor degradation via HPLC.
- Key Finding : Carbamates are prone to alkaline hydrolysis; stability decreases above pH 7.5, with half-life reductions of >50% in intestinal fluid simulations .
Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound derivatives?
- Common Issues :
- Intermediate Instability : Protect reactive intermediates (e.g., isocyanates) with moisture-free conditions and inert atmospheres .
- Side Reactions : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent unintended substitutions during coupling steps .
Data Interpretation and Mechanistic Studies
Q. What computational tools can predict the binding affinity of this compound to biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., acetylcholinesterase). The dichlorophenoxy group shows high steric complementarity to hydrophobic pockets .
- MD Simulations : Trajectory analyses (e.g., in GROMACS) reveal dynamic binding behaviors, such as carbamate group flexibility influencing residence time on targets .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and clearance rates. For example, low oral bioavailability (<20%) due to first-pass metabolism may explain reduced in vivo activity .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Hydroxylated derivatives of dichlorophenoxycarbamates often retain partial activity but require dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
